molecular formula C4H8O3 B1599618 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid CAS No. 40662-45-1

2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid

Cat. No. B1599618
CAS RN: 40662-45-1
M. Wt: 110.14 g/mol
InChI Key: BWLBGMIXKSTLSX-WFGJKAKNSA-N
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Description

2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid (HMPA-d3) is an important chemical compound in the field of chemistry and biochemistry. HMPA-d3 is a derivative of 2-hydroxy-2-methyl-propanoic acid (HMPA) and is also known as 3,3,3-trideuteropropionic acid. HMPA-d3 is a versatile compound that has a wide range of applications and has been used in many scientific and clinical studies. It is a useful reagent in the synthesis of various compounds, and has been used in the study of biochemical and physiological processes.

Scientific Research Applications

Microwave Spectrum of Propionic Acid

The microwave spectrum analysis of propionic acid reveals its predominant cis-conformation, where the methyl group eclipses the carbonyl bond. This conformation is critical for understanding the behavior of propionic acid derivatives, including 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid, in various chemical environments. The dipole moment and internal rotation barrier of propionic acid provide insights into its reactivity and potential applications in scientific research (Stiefvater, 1975).

Acid and Alkali-Resistant Coordination Clusters

Research on Dy4 coordination clusters demonstrates their remarkable stability in a wide pH range and in harsh chemical environments. This stability, particularly in 18 M NaOH solutions, is rare among 0D coordination compounds and highlights the potential of such structures in scientific applications that require robustness against acidic or alkaline conditions. The slow magnetic relaxation behaviors of these clusters further contribute to their potential in developing chemically stable single-molecule magnets (Yu et al., 2021).

Blue-Emitting Heptametallic Clusters

The synthesis of a novel heptanuclear [Dy(III)7] cluster using 2-(β-naphthalideneamino)-2-(hydroxymethyl)-1-propanol and 2-aminoisobutyric acid showcases the cluster's unique single-molecule-magnetism behavior and blue-emitting properties. Such clusters could have significant implications in the development of materials with specific magnetic and optical characteristics for research and technological applications (Canaj et al., 2012).

Dielectric Study of Alcohols

The dielectric properties of various alcohols, including propanol and its derivatives, have been studied to understand their intermolecular associations. This research provides valuable insights into the behavior of hydroxyl-containing compounds like 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid in different chemical environments, which is crucial for their application in scientific research (Singh & Vij, 1976).

Phloretic Acid in Polybenzoxazine Elaboration

The exploration of phloretic acid, a naturally occurring phenolic compound, as a renewable building block for benzoxazine ring formation highlights its potential in enhancing the reactivity of hydroxyl-bearing molecules. This research opens new avenues for the application of compounds like 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid in materials science, particularly in the development of sustainable and high-performance materials (Trejo-Machin et al., 2017).

properties

IUPAC Name

3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBGMIXKSTLSX-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440609
Record name 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid

CAS RN

40662-45-1
Record name 2-Hydroxy-2-methyl-d3-propanoic-3,3,3-d3 Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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